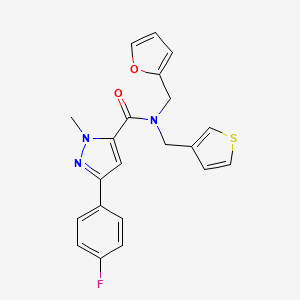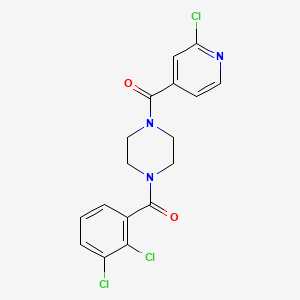![molecular formula C23H16FN3O4 B2786029 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899980-29-1](/img/structure/B2786029.png)
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide: is an organic compound featuring a complex molecular structure that combines elements of benzodioxole, quinazoline, and fluorophenyl groups. Known for its intricate formation and potential in medicinal chemistry, this compound is widely studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common method begins with the preparation of the benzo[d][1,3]dioxole core, which is then coupled with the fluorophenyl derivative. Subsequent steps involve introducing the quinazolinone group. Key reactions include:
Friedel-Crafts Acylation: : For adding the benzodioxole core.
Nitration and Reduction: : To introduce the fluorine substituent.
Amidation: : To form the carboxamide group.
Cyclization: : To construct the quinazolinone ring.
Reaction conditions often require the use of strong acids, bases, and solvents such as dichloromethane or dimethylformamide at controlled temperatures ranging from 0°C to 150°C.
Industrial Production Methods: Industrial-scale production may utilize continuous flow synthesis to enhance yield and efficiency. Key methodologies might include:
Microwave-assisted organic synthesis: to accelerate reaction times.
Catalysis with palladium or other metals: to ensure high specificity and yield.
Solid-phase extraction: for purification and isolation of the target compound.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes a variety of reactions, including:
Oxidation: : It can be oxidized to form quinazoline-4(3H)-one derivatives.
Reduction: : Reduction typically targets the nitro groups in the precursor steps.
Substitution: : Electrophilic and nucleophilic substitutions are common, particularly at the fluorophenyl and benzo[d][1,3]dioxole groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Using palladium on carbon with hydrogen gas or sodium borohydride.
Substitution: : Conditions might involve sodium iodide in acetone or lithium aluminium hydride.
Major Products Formed: From these reactions, the major products often include various quinazolinone derivatives, each with potential biological activity, as well as fluoroaromatic compounds that are pivotal in pharmaceuticals.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure allows it to act as a building block for synthesizing more complex molecules. It's utilized in developing novel organic compounds with potential pharmaceutical properties.
Biology: In biology, it is explored for its ability to bind to specific proteins and enzymes, influencing biochemical pathways. Research is ongoing into its potential as an enzyme inhibitor or a molecular probe.
Medicine: In medicinal research, it shows promise as a lead compound for developing new drugs targeting cancer and inflammatory diseases due to its high affinity for certain molecular targets.
Industry: Industrially, it's investigated for use in manufacturing high-performance materials and specialty chemicals, offering unique properties derived from its complex molecular framework.
Mecanismo De Acción
This compound’s mechanism of action often revolves around its ability to interact with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, preventing substrate interaction and thereby modulating biochemical pathways crucial for disease progression.
Comparación Con Compuestos Similares
Similar Compounds: Some related compounds include:
N-(2-fluoro-5-(quinazolin-4(3H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide: : Lacks the 2-methyl group but has similar structural features.
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide: : Replaces the fluorine with chlorine, altering its reactivity and binding properties.
N-(2-methyl-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide: : Contains an additional methyl group, impacting steric hindrance and solubility.
Uniqueness: What sets N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide apart is its specific functional groups which provide unique reactivity and biological activity. The fluorine atom, in particular, influences its binding affinity and metabolic stability, making it a compound of interest in drug development.
There you have it, a comprehensive look at a truly fascinating compound! Dive in and explore more!
Propiedades
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O4/c1-13-25-18-5-3-2-4-16(18)23(29)27(13)15-7-8-17(24)19(11-15)26-22(28)14-6-9-20-21(10-14)31-12-30-20/h2-11H,12H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVLCXWVRMZJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2785948.png)
![N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2785950.png)
![2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2785951.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2785952.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2785953.png)


![2-Cyclopropyl-5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2785959.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2785963.png)


